molecular formula C24H24N2O4S B6582505 2-(3,4-dimethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946367-74-4

2-(3,4-dimethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6582505
CAS No.: 946367-74-4
M. Wt: 436.5 g/mol
InChI Key: ZRJZZUYXGDDXRY-UHFFFAOYSA-N
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Description

The compound "2-(3,4-dimethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide" is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at the 1-position and an acetamide moiety at the 6-position. The acetamide side chain is further substituted with a 3,4-dimethoxyphenyl group, which contributes to its electron-rich aromatic character. This structural framework is designed to optimize interactions with biological targets, particularly receptors or enzymes where electron-donating groups (e.g., methoxy) enhance binding affinity .

Key structural attributes include:

  • Tetrahydroquinoline backbone: Provides rigidity and planar aromaticity for target engagement.
  • Thiophene-2-carbonyl group: Enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-29-20-10-7-16(13-21(20)30-2)14-23(27)25-18-8-9-19-17(15-18)5-3-11-26(19)24(28)22-6-4-12-31-22/h4,6-10,12-13,15H,3,5,11,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZZUYXGDDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS Number: 955690-22-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S, with a molecular weight of 436.5 g/mol . Its structure features a combination of a dimethoxyphenyl group and a thiophene carbonyl moiety linked to a tetrahydroquinoline scaffold, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
CAS Number955690-22-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of mitochondrial function. The presence of the tetrahydroquinoline structure is believed to enhance the interaction with cellular targets involved in cancer progression.

Cytoprotective Effects

Research has demonstrated that certain derivatives can protect cellular DNA from damage induced by carcinogens. For example, studies involving similar structures have shown that they can inhibit oxidative stress-induced DNA damage in human fibroblast cells by enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) . This suggests that the compound may possess cytoprotective properties that warrant further investigation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cancer Cell Proliferation : The compound may interfere with cell cycle progression and promote apoptosis in tumor cells.
  • Antioxidant Activity : It could enhance endogenous antioxidant defenses, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

  • Study on Cytotoxicity : A study investigating the cytotoxic effects of related compounds found that they significantly reduced cell viability in various cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
  • Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis in cancer cells through mitochondrial pathways. It was observed that these compounds could disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of apoptotic cascades.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Methoxy groups at the 3,4-positions (target compound) correlate with higher binding affinity to aminergic receptors compared to chloro or methyl substituents .
    • Thiophene-2-carbonyl derivatives exhibit superior selectivity over furan or phenyl analogs, as demonstrated in ’s in vitro assays .
  • Physicochemical Trade-offs :

    • While the target compound’s logP (~4.8) suggests moderate blood-brain barrier permeability, its polar surface area (~85 Ų) may limit CNS penetration compared to ’s 39.45 Ų .

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